2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-
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Overview
Description
Synthesis Analysis
Synthesis of "2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-" derivatives involves multi-component reactions and selective sulfonylation processes. A notable method includes the selective C-5 sulfonylation of dilithio-2,4-thiazolidinedione with appropriate sulfonyl chlorides to yield various sulfones, indicating the versatility of naphthalene derivatives in eliciting antihyperglycemic activity (Zask et al., 1990). Furthermore, the synthesis of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives through a three-component coupling reaction showcases the compound's flexibility in chemical synthesis (Jonnala et al., 2019).
Molecular Structure Analysis
Studies on the molecular structure of "2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-" derivatives utilize various analytical techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR). For example, the structural characterization of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate via XRD, FT-IR, UV–Vis, and NMR techniques provides insights into its molecular geometry and electronic properties (Gültekin et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of "2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-" derivatives is highlighted by their participation in various chemical reactions, including antihyperglycemic, antiproliferative, and antimicrobial activities. Notable is the antihyperglycemic activity of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones in insulin-resistant models, demonstrating the compound's biological significance (Zask et al., 1990).
Physical Properties Analysis
The physical properties of "2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-" derivatives are explored through experimental and theoretical studies, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and computational methods. These studies provide valuable data on the stability, electronic structure, and non-linear optical behaviors of the compounds, essential for understanding their physicochemical characteristics (Gültekin et al., 2020).
Chemical Properties Analysis
The chemical properties of "2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-" and its derivatives are characterized by their significant biological activities, including antifungal, antiviral, and anticancer potentials. For instance, the synthesis and biological evaluation of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives against various cancer cell lines highlight the therapeutic potential of these compounds (Jonnala et al., 2019).
Scientific Research Applications
Biological Activities and Therapeutic Potential
Thiazolidines and thiazole derivatives are recognized for their broad spectrum of biological activities, which include but are not limited to antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities are attributed to the interaction of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, which facilitates penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Structural Modifications and Drug Development
Significant efforts have been made to modify the structural framework of thiazole derivatives to optimize or design potential therapeutic agents. The presence of the thiazole nucleus is pivotal for the pharmacological effects observed, with various synthetic methodologies being employed to enhance selectivity, purity, product yield, and pharmacokinetic activity. These modifications aim to develop novel drug molecules with improved therapeutic and pharmaceutical activity (Sahiba et al., 2020).
Safety and Hazards
Aminothiazole, a similar compound, is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-methyl-4-naphthalen-1-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-9-13(16-14(15)17-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXJGUKYQNONEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347075 |
Source
|
Record name | 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- | |
CAS RN |
107411-05-2 |
Source
|
Record name | 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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